3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine
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Description
3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine is a useful research compound. Its molecular formula is C19H12ClFN4OS and its molecular weight is 398.84. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research on novel 4(3H)-quinazolinone derivatives, including those with 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline structures, has shown potential anti-inflammatory and analgesic activities. These compounds, due to their structural similarity, could imply that derivatives of 1,3,4-oxadiazole might also exhibit anti-inflammatory or analgesic properties under certain conditions, suggesting a potential for pharmaceutical application in managing pain and inflammation (Farag et al., 2012).
Antimicrobial Agents
Formazans derived from Mannich bases of thiadiazole compounds have been investigated for their antimicrobial properties, demonstrating moderate activity against bacterial and fungal strains. This suggests that 1,3,4-oxadiazole derivatives could also hold promise as antimicrobial agents, contributing to the development of new antibiotics or disinfectants (Sah et al., 2014).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have demonstrated herbicidal activity against graminaceous plants, indicating their potential in agricultural chemical development for weed management (Tajik & Dadras, 2011).
Fungicidal Activity
Pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles have been synthesized and tested against wheat leaf rust, showcasing fungicidal activity. This indicates a potential application in protecting crops from fungal diseases, contributing to agricultural sustainability (Zou et al., 2002).
Anticancer and Antimicrobial Agents
Oxadiazole clubbed with pyridyl-pyrazolines has been studied for their anticancer and antimicrobial activities, highlighting the potential of 1,3,4-oxadiazole derivatives in cancer treatment and infection control. These compounds' ability to inhibit cancer cell growth and combat microbial infections opens avenues for therapeutic applications (Katariya et al., 2021).
Optical and Material Applications
1,3,4-Oxadiazole derivatives containing an imidazole unit have been synthesized and characterized for their optical properties. These compounds exhibit promising characteristics for applications in organic electronics and photonics, such as in organic light-emitting diodes (OLEDs), due to their fluorescence and thermal stability properties (Yan et al., 2010).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4OS/c20-14-7-3-1-5-12(14)19-22-17(26-25-19)11-27-18-10-9-16(23-24-18)13-6-2-4-8-15(13)21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTJTUOXZNDOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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